molecular formula C7H17O4PS2 B14761453 1-Butanesulfinothioic acid, 3-methyl-, anhydrosulfide with O,O-dimethylphosphorothioate CAS No. 115-94-6

1-Butanesulfinothioic acid, 3-methyl-, anhydrosulfide with O,O-dimethylphosphorothioate

Cat. No.: B14761453
CAS No.: 115-94-6
M. Wt: 260.3 g/mol
InChI Key: GINRGZIWHKUNIY-UHFFFAOYSA-N
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Description

1-Butanesulfinothioic acid, 3-methyl-, anhydrosulfide with O,O-dimethylphosphorothioate is a complex organosulfur compound. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. This compound is characterized by the presence of both sulfinothioic and phosphorothioate functional groups, contributing to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanesulfinothioic acid, 3-methyl-, anhydrosulfide with O,O-dimethylphosphorothioate typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-butanesulfinothioic acid with O,O-dimethylphosphorothioate under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems helps in maintaining consistent quality and efficiency. The industrial synthesis also emphasizes safety measures due to the reactive nature of the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

1-Butanesulfinothioic acid, 3-methyl-, anhydrosulfide with O,O-dimethylphosphorothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols and phosphines.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinothioic or phosphorothioate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-Butanesulfinothioic acid, 3-methyl-, anhydrosulfide with O,O-dimethylphosphorothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of pesticides, herbicides, and other agrochemicals due to its reactivity and effectiveness.

Mechanism of Action

The mechanism of action of 1-Butanesulfinothioic acid, 3-methyl-, anhydrosulfide with O,O-dimethylphosphorothioate involves its interaction with specific molecular targets. The sulfinothioic and phosphorothioate groups can interact with enzymes and proteins, leading to inhibition or activation of biochemical pathways. These interactions are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butanesulfinothioic acid, 3-methyl-, anhydrosulfide with O,O-dimethyl hydrogen phosphorothioate
  • 1-Dimethoxyphosphorylsulfanylsulfinyl-3-methylbutane

Uniqueness

Compared to similar compounds, 1-Butanesulfinothioic acid, 3-methyl-, anhydrosulfide with O,O-dimethylphosphorothioate is unique due to its specific combination of functional groups. This combination enhances its reactivity and makes it suitable for a broader range of applications in various fields.

Properties

CAS No.

115-94-6

Molecular Formula

C7H17O4PS2

Molecular Weight

260.3 g/mol

IUPAC Name

1-dimethoxyphosphorylsulfanylsulfinyl-3-methylbutane

InChI

InChI=1S/C7H17O4PS2/c1-7(2)5-6-14(9)13-12(8,10-3)11-4/h7H,5-6H2,1-4H3

InChI Key

GINRGZIWHKUNIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCS(=O)SP(=O)(OC)OC

Origin of Product

United States

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